molecular formula C12H14Cl2N2O3 B2361807 (2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid CAS No. 1608802-69-2

(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid

Cat. No.: B2361807
CAS No.: 1608802-69-2
M. Wt: 305.16
InChI Key: LTMFKFMGONXSAN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid is a useful research compound. Its molecular formula is C12H14Cl2N2O3 and its molecular weight is 305.16. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Amino Acid Synthesis and Resolution : The synthesis and resolution of amino acids similar to "(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid" are crucial for developing AM-toxins, which have significant implications in biochemistry and pharmacology. For example, the synthesis of L-2-Amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, demonstrates the importance of amino acid synthesis in understanding and developing bioactive compounds (Shimohigashi, Lee, & Izumiya, 1976).

  • Enantioselective Reductions : The preparation of chiral compounds via enantioselective reductions highlights the role of this compound and related compounds in synthesizing enantiomerically pure substances. This process is vital for the development of drugs and active pharmaceutical ingredients, showcasing the compound's significance in medicinal chemistry (Talma et al., 1985).

  • Stereoselective Synthesis : The stereoselective synthesis of γ-Fluorinated α-Amino Acids using 2-Hydroxy-3-pinanone as an auxiliary exemplifies the compound's relevance in creating structurally complex and functionally diverse amino acids. These synthetic approaches are fundamental in drug discovery and development, offering routes to novel therapeutics (Laue, Kröger, Wegelius, & Haufe, 2000).

Potential Applications in Material Science and Bioconjugation

  • Bioconjugation for Neutron-Capture Studies : The synthesis of novel carboranyl amino acids and peptides for antibody modification showcases the compound's potential application in bioconjugation and neutron-capture therapy studies. This research highlights the intersection of chemistry and biology, providing tools for targeted cancer therapy (Varadarajan & Hawthorne, 1991).

  • Metal-Organic Coordination Polymers : The use of amino acid derivatives in synthesizing homochiral coordination networks demonstrates the compound's application in materials science, particularly in creating metal-organic frameworks (MOFs) with potential uses in catalysis, gas storage, and separation technologies (Yang et al., 2011).

Properties

IUPAC Name

(2S)-2-[(3,6-dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3/c1-6(2)5-8(12(18)19)15-11(17)10-7(13)3-4-9(14)16-10/h3-4,6,8H,5H2,1-2H3,(H,15,17)(H,18,19)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMFKFMGONXSAN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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